molecular formula C20H21N3O2 B2898759 2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 879569-25-2

2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2898759
CAS No.: 879569-25-2
M. Wt: 335.407
InChI Key: COWKDLCFYIHKQN-UHFFFAOYSA-N
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Description

2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Biological Activity

2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound belonging to the class of pyrano[3,2-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, including an amino group, a carbonitrile moiety, and a ketone functional group, contribute to its diverse biological interactions.

Chemical Structure

The molecular formula of this compound is represented as follows:

C19H21N3O2\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This compound features a complex arrangement of rings and functional groups that influence its chemical reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For example, derivatives of pyrano[3,2-c]pyridine have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in the inflammatory response. The IC50 values for related compounds against COX-2 have been reported around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Potential

Pyrano[3,2-c]pyridine derivatives have been explored for their anticancer effects in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways. For instance, certain structural analogs have demonstrated cytotoxicity against different cancer cell lines.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups facilitating hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine or pyran rings can significantly affect biological outcomes. For example:

SubstituentEffect on Activity
-BenzylIncreases lipophilicity and potential receptor binding
-IsopropylEnhances steric bulk which may affect enzyme interaction
-CarbonitrileContributes to electron-withdrawing properties enhancing reactivity

Case Studies

Several studies have focused on related compounds within the pyrano[3,2-c]pyridine class:

  • In vitro Studies : Compounds similar to 2-amino-6-benzyl derivatives showed significant inhibition of COX enzymes in vitro with promising IC50 values .
  • Animal Models : In vivo studies involving carrageenan-induced paw edema demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin .

Properties

IUPAC Name

2-amino-6-benzyl-7-methyl-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)17-15(10-21)19(22)25-16-9-13(3)23(20(24)18(16)17)11-14-7-5-4-6-8-14/h4-9,12,17H,11,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWKDLCFYIHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C(C)C)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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